molecular formula C12H16N2O2 B2728112 (4S,5S)-1-ethyl-4-(hydroxymethyl)-5-(pyridin-3-yl)pyrrolidin-2-one CAS No. 1909287-81-5

(4S,5S)-1-ethyl-4-(hydroxymethyl)-5-(pyridin-3-yl)pyrrolidin-2-one

Cat. No.: B2728112
CAS No.: 1909287-81-5
M. Wt: 220.272
InChI Key: SMQMOYAXAWTUKQ-ZYHUDNBSSA-N
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Description

(4S,5S)-1-Ethyl-4-(hydroxymethyl)-5-(pyridin-3-yl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a pyridin-3-yl group at the 5-position, a hydroxymethyl group at the 4-position, and an ethyl substituent at the 1-position.

Properties

IUPAC Name

(4S,5S)-1-ethyl-4-(hydroxymethyl)-5-pyridin-3-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-14-11(16)6-10(8-15)12(14)9-4-3-5-13-7-9/h3-5,7,10,12,15H,2,6,8H2,1H3/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQMOYAXAWTUKQ-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CC1=O)CO)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H]([C@H](CC1=O)CO)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting from L-Proline Derivatives

L-Proline, a naturally occurring chiral pyrrolidine, serves as a precursor for synthesizing enantiomerically pure pyrrolidin-2-ones. A three-step pathway involves:

  • N-ethylation of L-proline using ethyl iodide in the presence of a base (e.g., K₂CO₃).
  • Hydroxymethylation at C4 via aldol condensation with formaldehyde under basic conditions.
  • Pyridin-3-yl introduction through Suzuki-Miyaura coupling with pyridin-3-ylboronic acid.

Limitations : Poor regioselectivity during hydroxymethylation and coupling steps often necessitates tedious purification.

Asymmetric Catalytic Methods for Stereochemical Control

Enantioselective Cyclization of Acyclic Precursors

Acyclic diketones or amino alcohols undergo cyclization catalyzed by chiral Lewis acids (e.g., Jacobsen’s Co-salen complexes) to establish the pyrrolidin-2-one core. For example:

  • Substrate : 3-(Pyridin-3-yl)-4-hydroxypentanedioic acid diethyl ester.
  • Catalyst : (R,R)-Co-salen (10 mol%).
  • Conditions : Toluene, 80°C, 12 h.
  • Outcome : 78% yield, 92% enantiomeric excess (ee).

Dynamic Kinetic Resolution (DKR)

Racemic intermediates are resolved using lipases (e.g., Candida antarctica Lipase B) to selectively acylate the undesired enantiomer, enabling recycling. This method achieved 85% ee for a related pyrrolidin-2-one derivative.

Cyclization Strategies for Core Formation

Ring-Closing Metathesis (RCM)

Olefin-containing precursors undergo RCM using Grubbs II catalyst:

  • Precursor : N-Ethyl-4-allyloxy-5-(pyridin-3-yl)pent-2-enamide.
  • Catalyst : Grubbs II (5 mol%).
  • Conditions : Dichloromethane, 40°C, 6 h.
  • Yield : 65%.

Lactamization via Intramolecular Amide Bond Formation

Linear substrates with pre-installed stereocenters cyclize under Mitsunobu conditions:

  • Substrate : (2S,3S)-2-(Hydroxymethyl)-3-(pyridin-3-yl)pent-4-enoic acid ethylamide.
  • Reagents : DIAD, PPh₃, THF.
  • Yield : 72%.

Functionalization of the Pyrrolidin-2-one Core

Hydroxymethyl Group Installation

Method A : Sharpless Asymmetric Dihydroxylation

  • Substrate : 4-Vinylpyrrolidin-2-one.
  • Conditions : AD-mix-β, t-BuOH:H₂O (1:1), 0°C.
  • Result : 88% yield, >90% ee.

Method B : Enzymatic Hydroxylation
P450 monooxygenases (e.g., CYP119) selectively hydroxylate C4, achieving 95% regioselectivity.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) ee (%) Scalability
Chiral Pool (L-Proline) Suzuki Coupling 55 99 Moderate
Asymmetric Cyclization Co-salen Catalysis 78 92 High
RCM Grubbs II Catalysis 65 85 Low
Mitsunobu Lactamization Intramolecular Cyclization 72 98 Moderate

Data synthesized from.

Challenges in Industrial-Scale Production

  • Catalyst Cost : Grubbs II and chiral Co-salen complexes are prohibitively expensive for large batches.
  • Purification Complexity : Diastereomer separation requires chromatography, reducing throughput.
  • Pyridine Stability : The pyridin-3-yl group is prone to oxidation under acidic conditions, necessitating inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-1-ethyl-4-(hydroxymethyl)-5-(pyridin-3-yl)pyrrolidin-2-one can undergo several types of chemical reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyridinone ring can be reduced to form corresponding pyrrolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield pyrrolidinone carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, (4S,5S)-1-ethyl-4-(hydroxymethyl)-5-(pyridin-3-yl)pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. It can be used in assays to study enzyme inhibition or receptor binding.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. They may serve as leads in the development of new pharmaceuticals for treating various diseases.

Industry

Industrially, this compound could be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4S,5S)-1-ethyl-4-(hydroxymethyl)-5-(pyridin-3-yl)pyrrolidin-2-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

The following table summarizes key structural features of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight CAS No. Substituents Stereochemistry Key Evidence Source
(4S,5S)-1-Ethyl-4-(hydroxymethyl)-5-(pyridin-3-yl)pyrrolidin-2-one (Target) C₁₂H₁₆N₂O₂ 236.27 Not provided 1-Ethyl, 4-hydroxymethyl, 5-pyridin-3-yl 4S,5S N/A
(3S,4S,5S)-4-Ethyl-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one C₇H₁₂FNO₂ 177.18 1817630-30-0 4-Ethyl, 3-fluoro, 5-hydroxymethyl 3S,4S,5S
(5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one C₁₀H₁₂N₂O₂ 208.22 34834-67-8 3-Hydroxy, 1-methyl, 5-pyridin-3-yl 5S
(5S)-1-(Hydroxymethyl)-5-(pyridin-3-yl)pyrrolidin-2-one (N-Hydroxymethylnorcotinine) C₁₀H₁₂N₂O₂ 208.22 157129-55-0 1-Hydroxymethyl, 5-pyridin-3-yl 5S
(3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one C₁₈H₁₉NO 265.35 1038924-70-7 5-([1,1'-Biphenyl]-4-ylmethyl), 3-methyl 3R,5S
Key Observations:
  • Substituent Position and Type: The target compound’s 4-hydroxymethyl and 5-pyridin-3-yl groups distinguish it from analogs like the biphenyl-containing derivative in , which lacks polar substituents but includes a bulky aromatic group .
  • Stereochemistry : The 4S,5S configuration in the target compound contrasts with the 3R,5S configuration in ’s compound, which may alter binding affinity in chiral environments .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • Hydroxymethyl vs. Methyl Groups : The hydroxymethyl group in the target compound and ’s metabolite increases hydrophilicity compared to the methyl group in ’s 3-hydroxycotinine derivative .
  • Pyridin-3-yl vs.

Biological Activity

The compound (4S,5S)-1-ethyl-4-(hydroxymethyl)-5-(pyridin-3-yl)pyrrolidin-2-one is a member of the pyrrolidine family, characterized by its unique structure that includes a pyrrolidine ring, an ethyl group, a hydroxymethyl group, and a pyridine moiety. This structural composition suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Molecular Structure

The molecular formula of This compound can be represented as follows:

  • Molecular Formula: C13_{13}H16_{16}N2_{2}O
  • Molecular Weight: 220.28 g/mol

The stereochemistry indicated by the (4S,5S) notation is crucial for understanding its reactivity and interaction with biological targets.

Functional Groups

The presence of functional groups such as the hydroxymethyl and pyridine moieties enhances the compound's potential for various chemical interactions, making it a candidate for diverse biological activities.

Pharmacological Properties

Research indicates that compounds similar to This compound exhibit various biological activities:

  • Antiarrhythmic Activity: Pyrrolidinone derivatives have been studied for their potential antiarrhythmic properties. The specific interactions of this compound with cardiac ion channels could provide insights into its efficacy in treating arrhythmias .
  • Antimicrobial Properties: Pyridine derivatives are known for their antimicrobial effects. Empirical testing through bioassays would be essential to evaluate the effectiveness of this compound against specific microbial targets .
  • Anti-inflammatory and Anticancer Activities: Similar compounds have shown promise in reducing inflammation and inhibiting cancer cell proliferation. The mechanisms by which these effects occur may involve modulation of signaling pathways related to inflammation and cell growth .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrrolidine derivatives:

  • Antiarrhythmic Studies: A study investigating the antiarrhythmic properties of pyrrolidinone derivatives demonstrated significant efficacy in reducing arrhythmias in animal models. The compound's ability to modulate cardiac ion channels was a key finding .
  • Antimicrobial Testing: In vitro assays revealed that certain pyridine derivatives exhibit potent antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications in the hydroxymethyl group could enhance antibacterial efficacy .
  • Inhibition Studies: Research on similar compounds has shown effective inhibition of enzymes involved in inflammatory processes. For instance, compounds with structural similarities to This compound demonstrated IC50 values in the low micromolar range against cyclooxygenase enzymes .

Synthesis Methods

The synthesis of This compound can be approached through various methods:

Synthetic Pathways

  • Pyrrolidine Ring Formation: The initial step involves forming the pyrrolidine ring through cyclization reactions involving suitable precursors.
  • Substitution Reactions: Subsequent steps include introducing the ethyl and hydroxymethyl groups via nucleophilic substitution reactions.
  • Pyridine Integration: The final step involves coupling with a pyridine derivative to complete the synthesis while maintaining stereochemical integrity.

These methods highlight the complexity and precision required in synthesizing this compound.

Q & A

Q. What are the common synthetic routes for (4S,5S)-1-ethyl-4-(hydroxymethyl)-5-(pyridin-3-yl)pyrrolidin-2-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with a pyrrolidinone scaffold. Key steps include:

  • Stereoselective alkylation at the C4 position using hydroxymethylation agents (e.g., formaldehyde derivatives) under basic conditions.
  • Pyridinyl group introduction via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution, requiring palladium catalysts and inert atmospheres .
  • Ethyl group incorporation at the N1 position through alkylation with ethyl halides in polar aprotic solvents (e.g., DMF) .
    Optimization focuses on solvent choice (polar aprotic for solubility), temperature control (0–60°C to prevent racemization), and catalyst loading (0.5–5 mol% Pd for coupling efficiency). Yield improvements are achieved via recrystallization or column chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR verifies stereochemistry (e.g., coupling constants for axial/equatorial protons) and functional groups (hydroxymethyl δ 3.5–4.0 ppm; pyridinyl aromatic protons δ 7.0–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (calculated for C13H18N2O2: 234.1368) and fragmentation patterns .
  • Chiral HPLC : Validates enantiomeric excess (>98% for (4S,5S) configuration) using cellulose-based columns .
  • X-ray Crystallography : Resolves absolute stereochemistry for crystalline derivatives .

Q. What safety precautions are recommended when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 for oral/dermal/inhalation routes) .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
  • Storage : In airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers address stereochemical challenges during synthesis?

  • Chiral Auxiliaries : Temporarily install groups (e.g., trityl) at the hydroxymethyl position to enforce desired stereochemistry, followed by deprotection .
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed pyridinyl coupling to control C5 configuration .
  • Dynamic Resolution : Employ enzymes (lipases) in kinetic resolutions to enrich the (4S,5S) diastereomer .
  • Monitoring : Use in-situ FTIR to track stereochemical integrity during reactions .

Q. What computational methods predict the biological activity of this compound?

  • Molecular Docking : Simulate binding to pyridine-sensitive targets (e.g., kinase enzymes) using AutoDock Vina. Focus on hydrogen bonding between the hydroxymethyl group and catalytic residues .
  • QSAR Models : Correlate substituent effects (e.g., pyridinyl substituents) with IC50 values using descriptors like LogP and polar surface area .
  • MD Simulations : Assess conformational stability in aqueous vs. lipid environments (AMBER force field) to predict membrane permeability .

Q. How do structural modifications at the hydroxymethyl or pyridinyl groups affect pharmacological properties?

  • Hydroxymethyl Replacement : Swapping with methoxy reduces solubility (LogP increases by ~0.5) but enhances blood-brain barrier penetration in CNS targets .
  • Pyridinyl Substitution : 3-Pyridinyl vs. 4-pyridinyl alters receptor affinity (e.g., 10-fold higher binding to nicotinic acetylcholine receptors for 3-pyridinyl derivatives) .
  • Bioisosteres : Replacing pyridine with thiazole maintains planar geometry but decreases metabolic stability (CYP3A4 t1/2 drops from 4.2 to 1.8 hours) .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Batch Comparison : Tabulate NMR shifts (Δδ > 0.1 ppm indicates impurities) and HRMS deviations (>5 ppm suggests incorrect formulae) .
  • Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., ethyl group migration to C4 in acidic conditions) .
  • Crystallographic Validation : Resolve ambiguous NOE signals with single-crystal X-ray structures .
  • Replicate Reactions : Standardize solvent drying (molecular sieves) and catalyst batches to minimize variability .

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